(R)-morpholine-3-carboxylic acid
Overview
Description
Synthesis Analysis
- Enantioselective Synthesis : The enantioselective synthesis of (R)-morpholine-3-carboxylic acid and its analogs can be achieved through various methods. For instance, Fish et al. (2009) described the synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids using enzyme-catalyzed kinetic resolution (Fish et al., 2009).
- From Dimethoxyacetaldehyde and Serine Methyl Ester : Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route (Sladojevich et al., 2007).
Molecular Structure Analysis
The molecular structure of (R)-morpholine-3-carboxylic acid can be analyzed through various spectroscopic techniques. However, specific details on molecular structure analysis in recent literature are limited for this compound.
Chemical Reactions and Properties
- Derivative Synthesis : Derivatives of morpholine-3-carboxylic acid can be synthesized for various applications, such as the synthesis of reboxetine analogs (Fish et al., 2009).
- Peptidomimetic Chemistry : The Fmoc-amino acid form of morpholine-3-carboxylic acid has been shown to be compatible with solid-phase peptide synthesis, allowing its application in peptidomimetic chemistry (Sladojevich et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-morpholine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOWSHJELIDQP-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506685 | |
Record name | (3R)-Morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-morpholine-3-carboxylic acid | |
CAS RN |
106825-81-4 | |
Record name | (3R)-Morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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